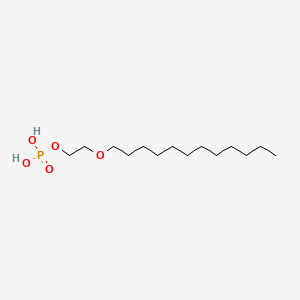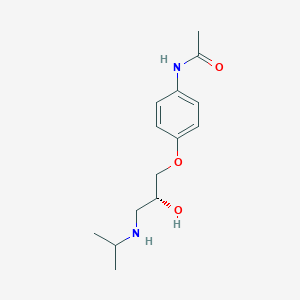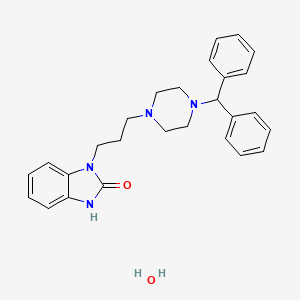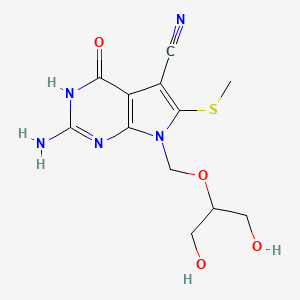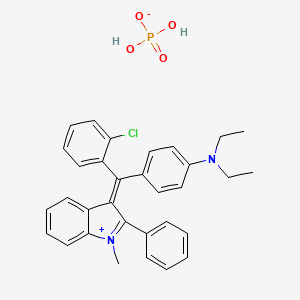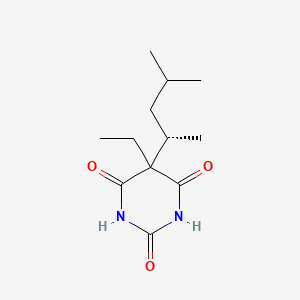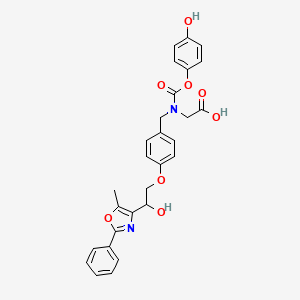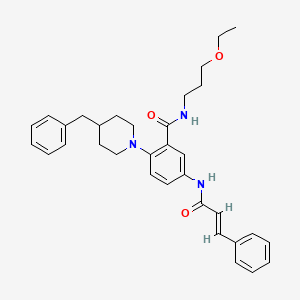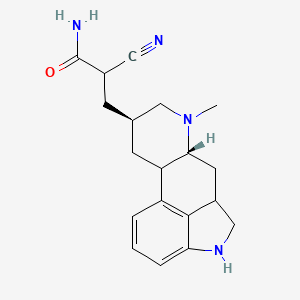
Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)- is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are commonly found in natural products such as ergot alkaloids. This particular compound has a unique structure that includes a cyano group and a propionamide moiety, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)- typically involves multiple steps, starting from simpler ergoline derivatives. The key steps often include:
Formation of the Ergoline Core: This can be achieved through cyclization reactions involving indole derivatives and appropriate aldehydes or ketones.
Introduction of the Cyano Group: This step usually involves the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.
Attachment of the Propionamide Group: This can be done through amide bond formation reactions, often using reagents like propionyl chloride and amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the ergoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and propionamide moiety play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the biological context and the specific target.
相似化合物的比较
Similar Compounds
Ergoline: The parent compound with a simpler structure.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive effects.
Ergotamine: Another ergoline derivative used in the treatment of migraines.
Uniqueness
Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)- is unique due to the presence of the cyano and propionamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with various molecular targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
88159-11-9 |
|---|---|
分子式 |
C19H24N4O |
分子量 |
324.4 g/mol |
IUPAC 名称 |
3-[(6aR,9S)-7-methyl-5,5a,6,6a,8,9,10,10a-octahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C19H24N4O/c1-23-10-11(5-12(8-20)19(21)24)6-15-14-3-2-4-16-18(14)13(9-22-16)7-17(15)23/h2-4,11-13,15,17,22H,5-7,9-10H2,1H3,(H2,21,24)/t11-,12?,13?,15?,17-/m1/s1 |
InChI 键 |
JDKIIQGLRZCQHS-OXGJKCRVSA-N |
手性 SMILES |
CN1C[C@@H](CC2[C@H]1CC3CNC4=CC=CC2=C34)CC(C#N)C(=O)N |
规范 SMILES |
CN1CC(CC2C1CC3CNC4=CC=CC2=C34)CC(C#N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


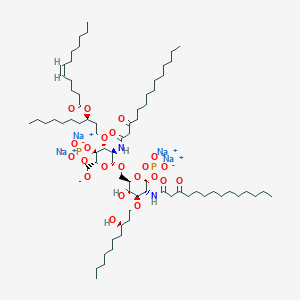
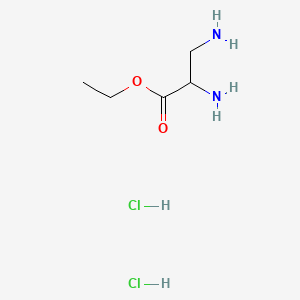
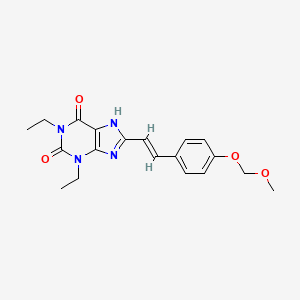
![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-1-(1H-imidazol-5-ylmethyl)-5,6-dimethoxyindazole;dihydrochloride](/img/structure/B12777524.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)ethyl (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B12777526.png)
